![molecular formula C18H11Cl2N3O4 B2980805 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide CAS No. 860610-36-2](/img/structure/B2980805.png)
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide, also known as CNP, is a synthetic compound that has been studied for its potential applications in scientific research. CNP is a small molecule that has been used in laboratory experiments to study a variety of biochemical and physiological effects. It has been used to study the effects of oxidative stress, as well as the effects of certain drugs on cellular function. CNP has also been used to study the effects of certain proteins and hormones on cell signaling pathways.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide' involves the synthesis of the pyrrole ring, followed by the introduction of the nitro and chloro substituents, and finally the formation of the amide bond.
Starting Materials
4-chloroaniline, 2-chloro-4-nitrobenzaldehyde, ethyl acetoacetate, ammonium acetate, acetic acid, sodium hydroxide, acetic anhydride, phosphorus pentoxide, thionyl chloride
Reaction
Step 1: Synthesis of 2-chloro-4-nitrophenyl-1H-pyrrole, a. Dissolve 4-chloroaniline in acetic acid and add ammonium acetate., b. Heat the mixture to 150°C and add 2-chloro-4-nitrobenzaldehyde., c. Continue heating for 4 hours and then cool the mixture to room temperature., d. Collect the precipitate by filtration and wash with water and ethanol., Step 2: Synthesis of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide, a. Dissolve the pyrrole product from step 1 in acetic anhydride and add phosphorus pentoxide., b. Heat the mixture to 100°C for 2 hours and then cool to room temperature., c. Add thionyl chloride dropwise and heat the mixture to 80°C for 1 hour., d. Cool the mixture to room temperature and add ethyl acetoacetate., e. Heat the mixture to 100°C for 4 hours and then cool to room temperature., f. Add sodium hydroxide solution and extract the product with ethyl acetate., g. Dry the organic layer with sodium sulfate and evaporate the solvent., h. Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Mechanism Of Action
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It may also act as a modulator of cell signaling pathways, affecting the activity of certain proteins and hormones.
Biochemical And Physiological Effects
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to reduce oxidative stress and protect cells from oxidative damage. It has also been shown to modulate the activity of certain proteins and hormones, and to affect gene expression.
Advantages And Limitations For Lab Experiments
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and use in laboratory experiments. It is also relatively inexpensive, making it an economical choice for laboratory experiments. However, 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide may be toxic to certain cells, and it may interact with certain drugs, so caution should be used when using 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide in laboratory experiments.
Future Directions
The potential applications of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide are vast. It could be used to study the effects of oxidative stress on cells, as well as the effects of certain drugs on cellular function. It could also be used to study the effects of certain proteins and hormones on cell signaling pathways. It could also be used to study the effects of certain drugs on gene expression. Additionally, 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide could be used to develop new drugs and therapies for a variety of conditions.
Scientific Research Applications
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of certain drugs on cellular function. 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has also been used to study the effects of certain proteins and hormones on cell signaling pathways. It has also been used to study the effects of certain drugs on gene expression.
properties
IUPAC Name |
2-[1-(2-chloro-4-nitrophenyl)pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-11-3-5-12(6-4-11)21-18(25)17(24)16-2-1-9-22(16)15-8-7-13(23(26)27)10-14(15)20/h1-10H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNMONTDWVLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

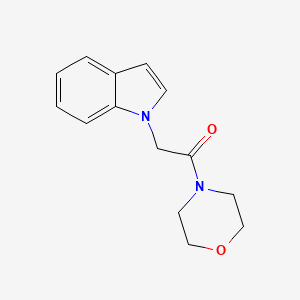
![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)


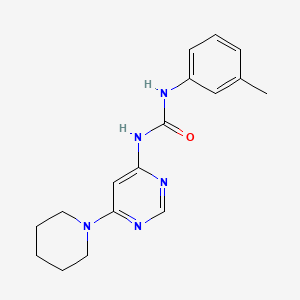
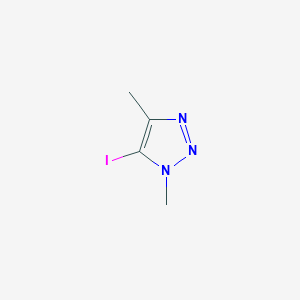

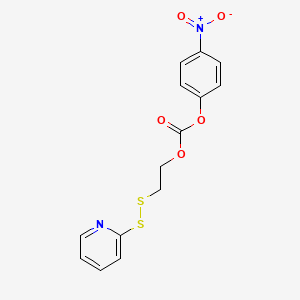
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
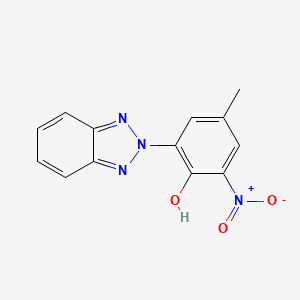
![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)